molecular formula C24H31NaO9 B053783 Estriol 3-(beta-D-glucuronide) sodium salt CAS No. 15087-06-6

Estriol 3-(beta-D-glucuronide) sodium salt

Cat. No.: B053783
CAS No.: 15087-06-6
M. Wt: 486.5 g/mol
InChI Key: FLBRXKAJFFYOFP-NPSQBYGWSA-M
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Description

Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of estriol, a naturally occurring estrogen. It is formed from estriol by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This compound is known for its role in various biological processes and is often used in scientific research.

Mechanism of Action

Target of Action

Estriol 3-(beta-D-glucuronide) sodium salt is a metabolite of Estriol . It primarily targets the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . This enzyme plays a crucial role in the glucuronidation process, a major phase II metabolic pathway in the body. It also binds to basolateral and canalicular liver plasma membranes .

Mode of Action

The compound competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) . It is also a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .

Pharmacokinetics

It is known that the compound is soluble in warm water , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the competitive inhibition of the hydrolysis of 4Mu-GlcU and its being a substrate for hydrolysis by KLFc . This can lead to changes in the levels of these compounds in the body, potentially affecting various physiological processes.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in warm water suggests that temperature could impact its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Estriol 3-(beta-D-glucuronide) sodium salt plays a significant role in biochemical reactions. It is formed from estriol by the UDP-glucuronosyltransferase (UGT) isoform UGT1A10 . It competitively inhibits the hydrolysis of 4-methylumbelliferyl-β-D-glucuronide (4Mu-GlcU) and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein (KLFc) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It binds to basolateral and canalicular liver plasma membranes with Kd values of 85 and 164 µM, respectively

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds to basolateral and canalicular liver plasma membranes . It also competitively inhibits the hydrolysis of 4Mu-GlcU and is a substrate for hydrolysis by KLFc .

Temporal Effects in Laboratory Settings

It is known that it is stable and does not degrade easily

Metabolic Pathways

This compound is involved in the metabolic pathway of estriol. It is formed from estriol by the UGT isoform UGT1A10

Transport and Distribution

This compound binds to basolateral and canalicular liver plasma membranes This suggests that it may be transported and distributed within cells and tissues via these membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol 3-(beta-D-glucuronide) sodium salt is synthesized through the glucuronidation of estriol. The process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to estriol . The reaction typically occurs under physiological conditions, with the presence of the enzyme and the substrate.

Industrial Production Methods

Industrial production of this compound involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is carried out in bioreactors under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Estriol 3-(beta-D-glucuronide) sodium salt undergoes various chemical reactions, including hydrolysis and competitive inhibition. It competitively inhibits the hydrolysis of 4-methylumbelliferyl-beta-D-glucuronide and is a substrate for hydrolysis by Klotho-human IgG1 Fc protein .

Common Reagents and Conditions

The hydrolysis reactions typically involve enzymes such as beta-glucuronidase. The conditions for these reactions are usually mild, occurring at physiological pH and temperature .

Major Products Formed

The major products formed from the hydrolysis of this compound include estriol and glucuronic acid .

Comparison with Similar Compounds

Estriol 3-(beta-D-glucuronide) sodium salt is similar to other estrogen metabolites such as estradiol 3-(beta-D-glucuronide) and estrone 3-(beta-D-glucuronide). it is unique in its specific binding properties and its role in the metabolism of estriol . The similar compounds include:

This compound stands out due to its specific interactions with liver plasma membranes and its role in the competitive inhibition of glucuronide hydrolysis .

Properties

CAS No.

15087-06-6

Molecular Formula

C24H31NaO9

Molecular Weight

486.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,16R,17R)-16,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1

InChI Key

FLBRXKAJFFYOFP-NPSQBYGWSA-M

SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+]

Synonyms

16α,17β-Dihydroxyestra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Monosodium Salt;  3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-triene-16α,17β-diol Monosodium Salt;  Estriol Sodium 3-Glucuronate;  Sodium (2S,3S,4S,5R,6S)-6-(((8R,9S,13S,14S,16R

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 2
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 3
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 4
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 5
Estriol 3-(beta-D-glucuronide) sodium salt
Reactant of Route 6
Estriol 3-(beta-D-glucuronide) sodium salt

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